molecular formula C12H14BrF2NO2 B2468214 Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide CAS No. 2241139-26-2

Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide

Katalognummer: B2468214
CAS-Nummer: 2241139-26-2
Molekulargewicht: 322.15
InChI-Schlüssel: WKLCYNYFZFSKRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide (CAS 2241139-26-2) is a fluorinated tetrahydroisoquinoline (THIQ) derivative of significant interest in medicinal chemistry and drug discovery. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in pharmacology, known for its broad-spectrum biological activities. THIQ-based compounds are frequently investigated as potent ligands for various biological targets due to their structural similarity to naturally occurring alkaloids . Researchers utilize this core structure in the development of novel therapeutic agents with potential anti-inflammatory, anti-viral, anti-fungal, and anti-cancer properties . The specific incorporation of fluorine atoms at the 5,6- positions of the isoquinoline ring is a common strategy in modern drug design to modulate key properties such as metabolic stability, membrane permeability, and binding affinity. This hydrobromide salt form of the ethyl ester derivative offers enhanced crystallinity and solubility for more convenient handling in synthetic applications. It serves as a versatile and high-quality building block for the construction of more complex, biologically active molecules, particularly through further functionalization of the carboxylate group. The compound is a key intermediate in sophisticated synthetic pathways, including the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing the tetrahydroisoquinoline core . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2.BrH/c1-2-17-12(16)11-8-3-4-9(13)10(14)7(8)5-6-15-11;/h3-4,11,15H,2,5-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLCYNYFZFSKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(CCN1)C(=C(C=C2)F)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination, using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: The carboxylate group is introduced through esterification, typically using ethyl alcohol and an acid catalyst.

    Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the fluorine atoms play a crucial role in enhancing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide can be compared with other similar compounds, such as:

    Ethyl 5,6-dichloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide: This compound has chlorine atoms instead of fluorine, which may affect its reactivity and biological activity.

    Ethyl 5,6-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide: The presence of methyl groups instead of fluorine can lead to different chemical and biological properties.

The uniqueness of ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide lies in its fluorine atoms, which can enhance its stability, lipophilicity, and biological activity compared to its analogs.

Biologische Aktivität

Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide is a derivative of tetrahydroisoquinoline, a compound known for its diverse biological activities. The introduction of fluorine atoms at positions 5 and 6 significantly alters its chemical properties and enhances its biological efficacy compared to its non-fluorinated counterparts.

  • Molecular Formula : C11_{11}H12_{12}BrF2_{2}N1_{1}O2_{2}
  • Molecular Weight : Approximately 305.12 g/mol
  • IUPAC Name : Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide

Biological Activities

Research indicates that ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide exhibits a range of biological activities:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its structural modifications enhance interactions with various biological targets.
  • Antiviral Activity : Similar compounds in the tetrahydroisoquinoline family have shown promise against viruses like SARS-CoV-2. For instance, related derivatives have demonstrated significant antiviral activity with half-maximal effective concentrations (EC50_{50}) in the low micromolar range .
  • Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. This is particularly relevant in the context of neurodegenerative diseases.

The mechanism by which ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide exerts its effects is believed to involve:

  • Modulation of neurotransmitter receptors.
  • Inhibition of specific metabolic pathways.
  • Alteration of cellular signaling mechanisms.

Comparative Analysis with Related Compounds

To understand the unique properties of ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide better, a comparison with structurally similar compounds can be insightful:

Compound NameStructural DifferencesUnique Features
1,2,3,4-TetrahydroisoquinolineNo fluorine substitutionsParent compound; serves as a baseline for comparison
5-Fluoro-1,2,3,4-tetrahydroisoquinolineFluorine at position 5 onlyDifferent biological activity compared to the difluoro variant
Ethyl 6-Fluoro-1,2,3,4-tetrahydroisoquinolineFluorine at position 6 onlyExhibits distinct pharmacological properties
Ethyl 5-Bromo-1,2,3,4-tetrahydroisoquinolineBromine substitution instead of fluorineAlters electronic properties and reactivity

Case Studies and Research Findings

Recent studies have highlighted the potential applications of tetrahydroisoquinoline derivatives in medicinal chemistry:

  • A study demonstrated that related compounds effectively suppressed SARS-CoV-2 replication in vitro with an EC50_{50} as low as 2.78 μM . This suggests that ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide may hold similar antiviral properties.
  • Another investigation into enzyme inhibition found that fluorination significantly enhances binding affinity to target enzymes compared to non-fluorinated analogs. This could lead to more potent therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide, and how do reaction conditions influence yield?

The synthesis typically involves Pomeranz-Fritsch cyclization under mild conditions. A modified approach includes:

  • Step 1 : Condensation of fluorinated phenethylamine derivatives with ethyl glyoxylate in a toluene/EtOH solvent mixture under reflux (18–24 hours).
  • Step 2 : Acidic workup (e.g., HBr in acetic acid) to form the hydrobromide salt.
    Critical factors include:
  • Temperature : Reflux (~110°C) ensures complete cyclization.
  • Solvent ratio : Toluene/EtOH (3:1) minimizes side reactions.
  • Catalyst : Silyl triflate improves regioselectivity for difluoro substitution .
    Typical yields range from 75–90%, with purity >95% confirmed by HPLC.

Q. Which analytical techniques are most effective for characterizing this compound?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are essential for resolving the stereochemistry of the tetrahydroisoquinoline core and confirming fluorine placement. High-resolution data (>1.0 Å) are recommended for accurate refinement .
  • NMR : 19F^{19}\text{F} NMR is critical for distinguishing 5,6-difluoro isomers (δ ≈ -120 to -125 ppm).
  • HPLC-MS : Reverse-phase C18 columns (ACN/H2_2O + 0.1% TFA) validate purity and detect hydrolyzed byproducts (e.g., free carboxylic acid).

Advanced Research Questions

Q. How do 5,6-difluoro substitutions impact biological activity compared to non-fluorinated analogs?

Fluorination enhances:

  • Lipophilicity : LogP increases by ~0.5 units, improving blood-brain barrier penetration.
  • Metabolic stability : Resistance to CYP450 oxidation due to C-F bond strength.
  • Target binding : Fluorine’s electronegativity strengthens hydrogen bonding with kinase active sites (e.g., EGFR).
    Data example :
CompoundIC50_{50} (EGFR kinase)Plasma Stability (t1/2_{1/2})
Non-fluorinated analog450 nM2.1 hours
5,6-Difluoro derivative180 nM5.8 hours
Source: Structural analogs in .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines for MIC testing).
  • Solubility : Pre-saturate DMSO stocks with PBS to avoid precipitation.
  • Cell line heterogeneity : Validate models with STR profiling (e.g., MCF-7 vs. MDA-MB-231 in cytotoxicity studies).
    Case study : Inconsistent IC50_{50} values (e.g., 180–250 nM) for EGFR inhibition may reflect differences in ATP concentrations (1 mM vs. 10 µM) during kinase assays .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Disorder in the ethyl ester group : Apply SHELXL restraints (e.g., DFIX, SIMU) to model rotational flexibility.
  • Weak scattering from fluorine : Collect data at low temperature (100 K) and use high-flux synchrotron sources.
  • Hydrobromide salt formation : Confirm HBr placement via Fourier difference maps and BVS validation .

Q. How does this compound compare to 6-fluoro or 6-chloro derivatives in structure-activity relationship (SAR) studies?

  • Potency : 5,6-Difluoro > 6-Fluoro > 6-Chloro in kinase inhibition (e.g., IC50_{50} differences of 2–5 fold).
  • Selectivity : Difluoro derivatives show reduced off-target binding to hERG channels (IC50_{50} > 10 µM vs. 2 µM for chloro analogs).
  • Synthetic complexity : Difluoro synthesis requires stringent anhydrous conditions to avoid hydrolysis .

Methodological Notes

  • SHELX refinement : Always deposit crystallographic data in the Cambridge Structural Database (CSD) for reproducibility .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) to contextualize results .
  • Fluorine NMR : Use a broadband probe and reference external CFCl3_3 for accurate 19F^{19}\text{F} shifts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.